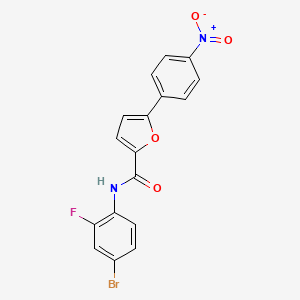![molecular formula C22H20N2OS B3713404 6-Ethoxy-4-methyl-2-[(1-naphthylmethyl)sulfanyl]quinazoline](/img/structure/B3713404.png)
6-Ethoxy-4-methyl-2-[(1-naphthylmethyl)sulfanyl]quinazoline
描述
6-Ethoxy-4-methyl-2-[(1-naphthylmethyl)sulfanyl]quinazoline is a quinazoline derivative known for its unique chemical structure and potential applications in various scientific fields. Quinazoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-4-methyl-2-[(1-naphthylmethyl)sulfanyl]quinazoline typically involves multi-step organic reactions. One common method includes the reaction of 6-ethoxy-4-methylquinazoline with 1-naphthylmethylthiol under specific conditions to introduce the sulfanyl group. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
6-Ethoxy-4-methyl-2-[(1-naphthylmethyl)sulfanyl]quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
6-Ethoxy-4-methyl-2-[(1-naphthylmethyl)sulfanyl]quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Ethoxy-4-methyl-2-[(1-naphthylmethyl)sulfanyl]quinazoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-Ethoxy-4-methylquinazoline: Lacks the sulfanyl group, leading to different chemical and biological properties.
2-[(1-Naphthylmethyl)sulfanyl]quinazoline: Lacks the ethoxy and methyl groups, affecting its reactivity and applications.
Uniqueness
6-Ethoxy-4-methyl-2-[(1-naphthylmethyl)sulfanyl]quinazoline is unique due to the combination of its ethoxy, methyl, and sulfanyl groups, which confer specific chemical reactivity and potential biological activities not found in other similar compounds.
属性
IUPAC Name |
6-ethoxy-4-methyl-2-(naphthalen-1-ylmethylsulfanyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-3-25-18-11-12-21-20(13-18)15(2)23-22(24-21)26-14-17-9-6-8-16-7-4-5-10-19(16)17/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJPUFIIURBKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)SCC3=CC=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3713333.png)
![Ethyl 2-[2-(4-methoxyphenoxy)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B3713350.png)
![5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-TERT-BUTYL-2-METHYL-1,3-DIOXANE-4,6-DIONE](/img/structure/B3713353.png)
![6-(4-methylphenyl)-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3713355.png)
![(5E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3713364.png)
![Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3713366.png)

![({7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid](/img/structure/B3713375.png)
![1-(4-Fluorophenyl)-2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B3713381.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B3713389.png)
![6-(4-chlorophenyl)-5-(4-fluorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3713392.png)
![(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one](/img/structure/B3713393.png)
![4-Iodo-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B3713414.png)
![(5Z)-1-(3-fluorophenyl)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3713420.png)
